Glycine, N-[(3-hydroxy-2-naphthalenyl)carbonyl]-
Description
Glycine, N-[(3-hydroxy-2-naphthalenyl)carbonyl]- is an N-acylated glycine derivative characterized by a 3-hydroxy-2-naphthalenyl carbonyl group attached to the amino terminus of glycine. This structural motif introduces aromaticity and hydroxyl functionality, which may influence solubility, reactivity, and biological activity. For example, similar compounds like N-[(3-Hydroxy-2-pyridinyl)carbonyl]glycine (C₈H₈N₂O₄, average mass 196.16 g/mol) exhibit well-defined molecular architectures and serve as reference points for comparison .
Properties
IUPAC Name |
2-[(3-hydroxynaphthalene-2-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-11-6-9-4-2-1-3-8(9)5-10(11)13(18)14-7-12(16)17/h1-6,15H,7H2,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCRYERAYJIPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351305 | |
| Record name | Glycine, N-[(3-hydroxy-2-naphthalenyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613653-52-4 | |
| Record name | Glycine, N-[(3-hydroxy-2-naphthalenyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(3-hydroxy-2-naphthalenyl)carbonyl]- typically involves the reaction of glycine with 3-hydroxy-2-naphthalenecarboxylic acid under specific conditions. One common method is the condensation reaction, where equimolar amounts of glycine and 3-hydroxy-2-naphthalenecarboxylic acid are combined in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of Glycine, N-[(3-hydroxy-2-naphthalenyl)carbonyl]- may involve more efficient and scalable methods. These methods often utilize automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and energy consumption, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[(3-hydroxy-2-naphthalenyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalene ring can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction leads to the formation of an alcohol.
Scientific Research Applications
Pharmacological Applications
2.1. CFTR Inhibition
One of the most significant applications of glycine derivatives, including Glycine, N-[(3-hydroxy-2-naphthalenyl)carbonyl]-, is their role as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR). Research indicates that compounds like GlyH-101 (a close analog) show potent inhibition of CFTR chloride conductance, making them potential therapeutic agents for cystic fibrosis and related disorders. In vivo studies demonstrated that GlyH-101 significantly reduced cholera toxin-induced intestinal fluid secretion by approximately 80% in animal models .
| Compound Name | Structure | K_i (μM) | % Inhibition at 50 μM |
|---|---|---|---|
| GlyH-101 | 2-naphthalenyl | 4.3 | 95 |
| GlyH-102 | 2-naphthalenyl | 4.7 | 98 |
| GlyH-103 | 2-naphthalenyl | 20 | 56 |
2.2. Neuropharmacology
Glycine has been studied for its role in enhancing inhibitory neurotransmission via strychnine-sensitive glycine receptors in the spinal cord. This mechanism suggests potential applications in treating neuroleptic-resistant symptoms in schizophrenia and other neuropsychiatric disorders . The ability of glycine to modulate NMDA receptor activity also opens avenues for research into its neuroprotective effects against conditions like hypoxia-reperfusion injury.
Biochemical Research
3.1. Antioxidant Properties
Glycine derivatives have shown promise as antioxidants in various biochemical studies. They can attenuate oxidative stress by modulating neutrophil activity, which is crucial in conditions characterized by excessive inflammation, such as acute respiratory distress syndrome (ARDS) . The modulation of neutrophil infiltration through glycine-gated chloride channels presents a novel therapeutic strategy.
3.2. Synthesis of Bioactive Compounds
Recent advancements have highlighted the use of glycine derivatives in synthesizing bioactive compounds with applications in gut microbiota modulation and metabolic regulation . These compounds exhibit significant biological activities that can influence inflammation and diabetes management.
Case Studies
4.1. Cystic Fibrosis Models
In a study involving animal models of cystic fibrosis, the administration of GlyH-101 demonstrated a rapid and reversible inhibition of CFTR function, suggesting its utility as a probe for studying CFTR pore structure and function . This research underscores the compound's potential as both a therapeutic agent and a research tool.
4.2. Neuroprotective Studies
Animal studies have indicated that supplemental glycine can protect against various forms of liver injury induced by toxins like D-galactosamine . These findings support further exploration into glycine's protective roles in liver health and its implications for transplantation medicine.
Mechanism of Action
The mechanism of action of Glycine, N-[(3-hydroxy-2-naphthalenyl)carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
The following table summarizes key differences between Glycine, N-[(3-hydroxy-2-naphthalenyl)carbonyl]- and analogous compounds:
*Note: Molecular formula inferred from structural similarity to naphthalene derivatives.
Functional Group Impact on Reactivity
- Hydroxyl Group: The hydroxyl moiety may enhance hydrogen-bonding interactions, similar to 5-hydroxy-2,3-epoxy-1,4-naphthoquinone derivatives in , which display altered redox properties due to hydroxyl substitution .
- Alkyl Chains: Compounds like N-Methyl-N-[6-(1-oxododecyl)-2-naphthalenyl]glycine (C₂₅H₃₅NO₃) exhibit hydrophobic behavior, contrasting with the hydrophilic nature of the target compound’s hydroxyl group .
Biological Activity
Glycine, N-[(3-hydroxy-2-naphthalenyl)carbonyl]-, also known as a glycine derivative, has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a glycine backbone modified with a naphthalene moiety, which is crucial for its biological interactions. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly through the naphthalene ring that may facilitate binding to enzymes or receptors.
Research indicates that glycine derivatives can interact with specific enzymes, particularly those containing catalytic cysteine residues. For instance, studies have shown that compounds similar to Glycine, N-[(3-hydroxy-2-naphthalenyl)carbonyl]- can inhibit the activity of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) through covalent modification of the active site cysteine . The mechanism likely involves acylation or alkylation processes that alter enzyme function.
Biological Activity and Therapeutic Potential
- Enzyme Inhibition :
-
Cystic Fibrosis Treatment :
- Glycine hydrazides, structurally related to Glycine, N-[(3-hydroxy-2-naphthalenyl)carbonyl]-, have been identified as CFTR inhibitors. These inhibitors exhibit significant potency in blocking chloride conductance in cystic fibrosis transmembrane conductance regulator (CFTR) channels . The implications for treatment include potential applications in managing cystic fibrosis symptoms.
- Antidiarrheal Properties :
Table 1: Summary of Biological Activities
Detailed Research Findings
- Inhibition Mechanisms : The inhibition mechanisms observed in glycine derivatives often involve covalent interactions with nucleophilic sites on target enzymes. For instance, compounds that incorporate β-lactone rings have been shown to interact specifically with active site cysteine residues, leading to irreversible inhibition in some cases .
- Therapeutic Efficacy : In vivo studies demonstrate that glycine derivatives can effectively modulate physiological responses associated with inflammation and secretory diarrhea. The rapid onset of action and reversibility observed in certain studies highlight their potential utility in clinical settings .
Q & A
Basic: What synthetic methodologies are most effective for preparing Glycine, N-[(3-hydroxy-2-naphthalenyl)carbonyl]-?
Answer:
The synthesis typically involves acylation reactions where glycine reacts with activated acyl derivatives (e.g., acyl chlorides or mixed anhydrides). For example:
- Stepwise acylation : React glycine with 3-hydroxy-2-naphthoyl chloride in anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .
- Coupling agents : Employ carbodiimides (e.g., DCC or EDCI) to facilitate condensation between glycine and the hydroxyl-naphthoic acid derivative under inert atmospheres to prevent hydrolysis .
- Purification : Post-reaction, use column chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Basic: How is the structural integrity of Glycine, N-[(3-hydroxy-2-naphthalenyl)carbonyl]- validated experimentally?
Answer:
Key techniques include:
- NMR spectroscopy :
- ¹H NMR : Confirm the glycine backbone (δ 3.8–4.2 ppm for α-CH₂, δ 8.1–8.5 ppm for naphthalene protons) and hydroxyl group (δ 10–12 ppm, broad) .
- ¹³C NMR : Detect the carbonyl signal (δ 170–175 ppm) and aromatic carbons (δ 120–140 ppm) .
- IR spectroscopy : Identify the amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular weight (expected m/z: ~285.26 for C₁₃H₁₁NO₄) .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Answer:
Discrepancies often arise from:
- Purity variations : Use HPLC-UV/HRMS to validate purity (>98% for biological assays). Contaminants like unreacted glycine or acyl intermediates may skew results .
- Assay conditions : Standardize protocols (e.g., buffer pH, temperature) when testing glycine receptor (GlyR) modulation or HIF-1α inhibition. For example, HIF-1α studies require hypoxia-mimicking conditions (e.g., CoCl₂ treatment) .
- Structural analogs : Compare activity with related derivatives (e.g., 3,4-dichlorophenylacetyl glycine) to isolate the role of the naphthalenyl group .
Advanced: What experimental strategies mitigate challenges in achieving high-yield synthesis?
Answer:
Common issues and solutions:
- Low acylation efficiency : Optimize stoichiometry (1:1.2 molar ratio of glycine to acyl chloride) and use DMAP as a catalyst to enhance reaction rates .
- Hydroxyl group interference : Protect the 3-hydroxyl naphthalenyl group with tert-butyldimethylsilyl (TBS) ether before acylation, followed by deprotection with TBAF .
- Side reactions : Monitor for diacylation byproducts via LC-MS. If detected, reduce reaction time or temperature .
Advanced: How does this compound interact with biochemical targets like HIF-1α prolyl hydroxylase?
Answer:
Mechanistic insights:
- Competitive inhibition : The naphthalenyl carbonyl group mimics 2-oxoglutarate, binding to the enzyme's active site and blocking substrate access. Confirm via docking simulations (PDB: 2G1M) and enzyme kinetics (Km/Vmax shifts) .
- Cellular assays : Use HEK293T cells transfected with HIF-1α reporters. Treat with 10–100 µM compound and measure luciferase activity under normoxia vs. hypoxia .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis/oxidation .
- Solubility : Dissolve in DMSO (10 mM stock) for biological studies; avoid aqueous buffers for long-term storage .
- Stability monitoring : Perform HPLC every 3 months to detect degradation (e.g., free glycine or naphthoic acid peaks) .
Advanced: How can computational methods guide the design of derivatives with enhanced activity?
Answer:
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the naphthalene ring) with GlyR binding affinity using datasets from analogs .
- Molecular dynamics : Simulate binding to GlyR α1 subunits (PDB: 6PMK) to identify key interactions (e.g., hydrogen bonds with Arg271) .
- ADMET prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration in neuroactive applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
